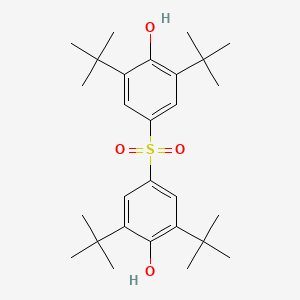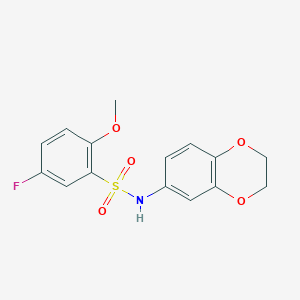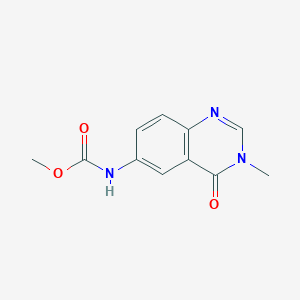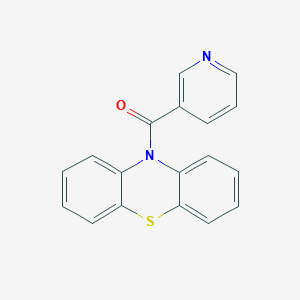![molecular formula C20H28N2O3 B5511260 propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)
propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspirocycles, including compounds similar to propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate, involves several key steps that typically include the annulation of primary amines with resin-bound bismesylates. This method has been refined through the use of microwave-assisted solid-phase synthesis techniques, significantly improving the efficiency and yield of these compounds. One notable method relies on the direct annulation of primary amines with resin-bound bismesylates, facilitated by the development of an α-methyl benzyl carbamate resin linker, allowing for the cleavage of the heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).
Molecular Structure Analysis
The molecular structure of diazaspirocycles is characterized by the presence of two nitrogen atoms incorporated within a spirocyclic framework. This unique arrangement contributes to the compound's distinct chemical behavior and reactivity. The structure is typically confirmed through various analytical techniques, including ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis, providing a comprehensive understanding of the compound's molecular framework (Ahmed et al., 2012).
Chemical Reactions and Properties
Diazaspirocycles participate in a range of chemical reactions, with their reactivity influenced by the diazaspiro structure. They have been involved in reactions such as Michael addition, catalyzed cyclizations, and multi-component reactions (MCRs). These reactions often lead to the synthesis of various functionalized derivatives, showcasing the versatility and reactivity of the diazaspiro framework in organic synthesis (Li et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis Techniques
Microwave-assisted solid-phase synthesis techniques have been developed for creating piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, leveraging the annulation of primary amines with resin-bound bismesylates. These methods are significant for their efficiency and the minimization of contaminating by-products (Macleod et al., 2006).
Catalytic Applications
Research into catalytic dehydrogenation of substituted spiro[5,5] undecanes has provided insights into the effects of bulky alkyl groups on ring transformations within the spiro[5,5]undecane system. Such studies contribute to our understanding of the synthesis and structural manipulation of spiro-compounds (Mitra & Gupta, 1976).
Biological Activity and Drug Discovery
Diazaspirocycles have been explored for their potential in treating various diseases due to their unique structural features. For instance, 1,9-diazaspiro[5.5]undecane-containing compounds have shown promise for the treatment of obesity, pain, and various disorders affecting the immune system, cell signaling, cardiovascular system, and psychological health (Blanco‐Ania et al., 2017).
Antagonistic Properties
The discovery of 3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists highlights their potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis. These findings open new avenues for therapeutic applications of diazaspirocycles (Norman, 2007).
Photochemical Studies
Photophysical studies and solvatochromic analysis of diazaspiro compounds contribute to our understanding of their behavior under different environmental conditions. Such research is pivotal for developing applications in materials science and sensing technologies (Aggarwal & Khurana, 2015).
Propiedades
IUPAC Name |
propyl 2-benzyl-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-2-13-25-19(24)21-12-6-10-20(15-21)11-9-18(23)22(16-20)14-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARCBRLOKBKMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)


![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)
![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)
![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)
![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)
![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)